molecular formula C22H23FN4O4 B3398958 N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-70-9

N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3398958
CAS No.: 1021264-70-9
M. Wt: 426.4 g/mol
InChI Key: GOMGEFTYMNMBIA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core that integrates a fused bicyclic system. The structure features a 2-fluorophenyl carboxamide group at position 8 and a 2-phenoxyethyl substituent at position 2. Such substitutions are hypothesized to enhance target selectivity and pharmacokinetic properties, particularly in enzyme inhibition (e.g., phospholipase D (PLD)) .

Properties

IUPAC Name

N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4/c23-17-8-4-5-9-18(17)24-20(29)26-12-10-22(11-13-26)19(28)27(21(30)25-22)14-15-31-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMGEFTYMNMBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide, with the CAS number 1021264-70-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23FN4O4C_{22}H_{23}FN_{4}O_{4} with a molecular weight of 426.4 g/mol. Its unique spirocyclic structure contributes to its distinct chemical properties and reactivity.

PropertyValue
Molecular FormulaC22H23FN4O4
Molecular Weight426.4 g/mol
CAS Number1021264-70-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core followed by the introduction of fluorophenyl groups using various reagents and catalysts to facilitate the formation of the desired structure.

Biological Evaluation

Recent studies have highlighted the biological activity of this compound in various contexts:

  • Antitubercular Activity : A series of derivatives related to this compound were assessed for their antitubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. For instance, a derivative showed an MIC value of 4 μg/mL against both rifampin-resistant and sensitive strains of M. tuberculosis .
  • Inhibition Mechanisms : Research indicates that derivatives of triazaspiro compounds inhibit permeability transition pores (PTP) through mechanisms independent of key residues involved in ATP synthesis. This suggests potential therapeutic advantages by reducing side effects associated with existing treatments like Oligomycin A .
  • Cytotoxicity Studies : In vitro assessments have shown that certain derivatives do not exhibit significant cytotoxic effects against various tumor cell lines, indicating a favorable safety profile for further development as therapeutic agents .

Case Study 1: Antitubercular Activity

A study conducted on a novel series of phenoxyacetamide derivatives demonstrated that modifications to the core structure significantly influenced their antitubercular efficacy. The compound's ability to target resistant strains highlights its potential as a lead candidate for drug development .

Another investigation focused on the interaction of triazaspiro compounds with mitochondrial pathways revealed that these compounds could inhibit PTP without affecting key residues involved in proton movement during ATP synthesis. This finding is crucial for developing drugs that minimize side effects while maintaining efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The 1,3,8-triazaspiro[4.5]decane scaffold is shared among analogs, but substitutions at positions 3 and 8 critically modulate activity:

Compound Name Core Structure Position 3 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Biological Target
Target Compound 1,3,8-triazaspiro[4.5]decane 2-phenoxyethyl N-(2-fluorophenyl)carboxamide ~421.4 (estimated) Hypothesized PLD2 selectivity
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide 1,3,8-triazaspiro[4.5]decane Propyl N-(3-trifluoromethylphenyl)carboxamide 398.39 Undisclosed (likely enzyme inhibition)
ML298 1,3,8-triazaspiro[4.5]decane Varied phenyl derivatives Carboxamide derivatives ~450–500 Dual PLD1/PLD2 inhibition
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide 1,3-diazaspiro[4.5]decane 4-fluorobenzyl 2-methylbenzenesulfonamide ~447.5 (estimated) Undisclosed (sulfonamide-mediated binding)

Key Observations :

  • Electron-Withdrawing Effects : The 2-fluorophenyl group (target) vs. 3-trifluoromethylphenyl () impacts electron distribution, affecting ligand-receptor affinity.
  • Spiro Core Heteroatoms : Replacement of nitrogen with oxygen (e.g., 8-oxa in ) reduces ring strain and alters hydrogen-bonding capacity .
Phospholipase D (PLD) Inhibition
  • Compounds : Derivatives like ML298 and ML299 inhibit PLD1/PLD2, critical in cancer cell migration. Substituents on the spiro core (e.g., halogenated benzamides) dictate isoform selectivity .
  • Target Compound: The 2-phenoxyethyl group may mimic bulky substituents in selective PLD2 inhibitors (e.g., Lavieri et al.’s work), suggesting analogous targeting .
Kinase and Fibrosis Targets
  • Compound : A spiro derivative with a pyrazolo-pyridine moiety acts as a DDR1 inhibitor, reducing fibrosis in Alport syndrome models. This highlights the scaffold’s versatility in targeting diverse pathways .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
LogP (estimated) ~3.2 (moderate lipophilicity) ~3.8 (high due to CF3 group) ~2.5 (polar sulfonamide group)
Water Solubility Low (alkyl/aryl substituents) Very low (CF3, propyl) Moderate (sulfonamide enhances)
Metabolic Stability Likely CYP3A4 substrate High (CF3 resists oxidation) Moderate (sulfonamide stability)

Notable Trends:

  • Lipophilicity : Trifluoromethyl groups () increase logP, favoring blood-brain barrier penetration but risking toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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